REACTION_SMILES
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[CH2:12]([CH:13]=[CH2:14])[I:15].[Cl:1][c:2]1[c:3]([OH:11])[c:4]([CH:5]=[O:6])[cH:7][c:8]([Cl:10])[cH:9]1.[O:16]=[CH:17][N:18]([CH3:19])[CH3:20]>>[Cl:1][c:2]1[c:3]([O:11][CH2:14][CH:13]=[CH2:12])[c:4]([CH:5]=[O:6])[cH:7][c:8]([Cl:10])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(Cl)cc(Cl)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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C=CCOc1c(Cl)cc(Cl)cc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |